Aprepitant

Description

Properties

IUPAC Name |

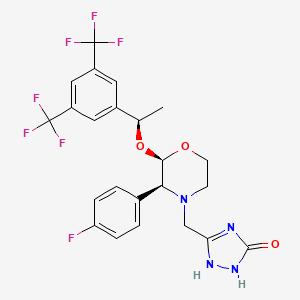

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OITMNORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049047 | |

| Record name | Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 1.94e-02 g/L | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

170729-80-3 | |

| Record name | Aprepitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170729-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprepitant [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprepitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aprepitant | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aprepitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aprepitant | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NF15YR6UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aprepitant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Guide to the Central Nervous System Mechanism of Action of Aprepitant

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aprepitant is a potent and highly selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, a key component in the pathophysiology of nausea and vomiting.[1][2] Initially approved by the Food and Drug Administration (FDA) for the prevention of chemotherapy-induced nausea and vomiting (CINV), its clinical applications have expanded to include postoperative nausea and vomiting (PONV).[2] Unlike first-generation antiemetics that primarily target serotonin (5-HT3) receptors, this compound's unique mechanism of action in the central nervous system (CNS) offers a distinct advantage, particularly in managing the delayed phase of CINV.[3] This document provides a detailed examination of this compound's core mechanism of action within the CNS, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

The Substance P/Neurokinin-1 Receptor System in the CNS

The biological effects of the neuropeptide Substance P within the CNS are mediated through its high-affinity binding to the NK-1 receptor, a G-protein coupled receptor.[4][5] This system is integral to several physiological processes, including the regulation of emesis and affective behavior.[4][6]

-

Substance P (SP): A small peptide broadly distributed throughout the central and peripheral nervous systems.[6] Its release is triggered by stressful or noxious stimuli, including certain chemotherapeutic agents.[6][7]

-

Neurokinin-1 (NK-1) Receptor: While many neurotransmitter receptors are widely expressed, the NK-1 receptor is found in a more limited population of neurons (5-7%) in specific CNS regions.[4][6] Key areas of expression include the brainstem emetic center, locus coeruleus, and ventral striatum, which are critical for mediating the vomiting reflex.[8][9]

Upon binding of Substance P, the NK-1 receptor is activated, initiating a signaling cascade that leads to the physiological responses of nausea and vomiting.[6][9]

Molecular Mechanism of Action of this compound

This compound exerts its antiemetic effect by directly and selectively blocking the binding of Substance P to NK-1 receptors in the brain.[3][7] This action is central to its therapeutic efficacy.

-

High Selectivity and Affinity: this compound is a highly selective antagonist for the human NK-1 receptor.[1] Radioligand binding assays have demonstrated that it is approximately 3,000-fold more selective for the NK-1 receptor over the NK-3 receptor and 45,000-fold more selective over the NK-2 receptor.[1]

-

Central Action: this compound effectively crosses the blood-brain barrier to occupy NK-1 receptors within the CNS.[10][11] This central occupancy is crucial for its ability to prevent both the acute and delayed phases of CINV.[3] By competitively binding to NK-1 receptors in the vomiting center of the brain, this compound prevents Substance P from initiating the emetic signal.[9][12]

-

Structural Interactions: X-ray crystallography and NMR spectroscopy have provided detailed insights into the binding of this compound to the NK-1 receptor.[13] The interaction involves multiple hydrogen bonds and hydrophobic interactions that ensure high affinity and selectivity. A key feature is the insertion of the bis-trifluoromethyl-phenyl group of this compound into a hydrophobic subpocket of the receptor, which stabilizes the molecule in an optimal orientation to block receptor activation.[13]

Signaling Pathways

Substance P-Induced NK-1 Receptor Signaling

Activation of the NK-1 receptor by Substance P primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein.[14] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] These events culminate in downstream cellular responses, including the potentiation of NMDA receptors and neuronal excitation, which contribute to the emetic reflex.[15]

Figure 1. Substance P/NK-1 Receptor Signaling Pathway.

This compound's Interruption of the Signaling Pathway

This compound acts as a competitive antagonist at the NK-1 receptor. By occupying the binding site, it physically prevents Substance P from interacting with the receptor. This blockade is the critical step that inhibits the entire downstream signaling cascade, thereby preventing neuronal excitation in the brain's emetic center.

Figure 2. this compound's Blockade of NK-1 Receptor Signaling.

Quantitative Data Summary

The central action of this compound is quantifiable through its binding affinity and in vivo receptor occupancy, which correlates with its clinical efficacy.

Table 1: this compound Binding Affinity

| Parameter | Value | Receptor | Comments | Reference |

| IC₅₀ | 0.1 nM | Human NK-1 | Demonstrates very high affinity for the target receptor. | [1] |

| Selectivity | >3000x vs NK-3 | Human NK-1 | Highlights the high selectivity for the NK-1 receptor. | [1] |

| Selectivity | >45000x vs NK-2 | Human NK-1 | Highlights the high selectivity for the NK-1 receptor. | [1] |

Table 2: Central NK-1 Receptor Occupancy in Humans (Positron Emission Tomography Data)

| This compound Dose/Route | Time Post-Dose | Brain Region | Receptor Occupancy | Reference |

| 165 mg (Oral) | Tmax (~4h) | Striatum | ≥99% | [16][17] |

| 165 mg (Oral) | 24h | Striatum | ≥99% | [16][17] |

| 165 mg (Oral) | 48h | Striatum | ≥97% | [16][17] |

| 165 mg (Oral) | 120h | Striatum | 37-76% | [16][17] |

| 150 mg Fosthis compound (IV) | Tmax (~30min) | Striatum | 100% | [16][17] |

| 150 mg Fosthis compound (IV) | 24h | Striatum | 100% | [16][17] |

| 150 mg Fosthis compound (IV) | 48h | Striatum | ≥97% | [16][17] |

| 150 mg Fosthis compound (IV) | 120h | Striatum | 41-75% | [16][17] |

Note: Fosthis compound is an intravenous prodrug that is rapidly converted to this compound in the body.[7]

These data show that clinically relevant doses of this compound achieve a high and sustained occupancy (>90%) of NK-1 receptors in the brain, which is considered predictive of its antiemetic efficacy.[8][18]

Experimental Protocols

The understanding of this compound's central mechanism of action is built upon rigorous experimental methodologies, from in vitro binding assays to in vivo animal and human imaging studies.

In Vitro: Competitive Radioligand Binding Assay

This protocol is fundamental for determining the binding affinity (Ki or IC₅₀) of a compound like this compound for the NK-1 receptor.

-

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., HEK293 cells).[19]

-

Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.[14][19]

-

Unlabeled this compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA).[14]

-

Glass fiber filters and a cell harvester.[19]

-

Scintillation counter.[19]

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine the NK-1 receptor-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[14]

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[14]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[14]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Use non-linear regression to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Figure 3. Workflow for an NK-1 Receptor Binding Assay.

In Vivo: Cisplatin-Induced Emesis Model in Ferrets

The ferret is a standard animal model for studying emesis because it has a vomiting reflex similar to humans.[20][21]

-

Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced vomiting.

-

Animals: Male ferrets.

-

Methodology:

-

Acclimation: Animals are acclimated to the experimental conditions.

-

Drug Administration: A group of ferrets is pre-treated with this compound (e.g., 1-3 mg/kg, orally or intravenously) while a control group receives a vehicle.[22][23]

-

Emetic Challenge: After a set pre-treatment time, all animals are challenged with an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).[23][24]

-

Observation: The animals are observed for a defined period (e.g., 4 hours for acute phase, up to 72 hours for delayed phase).[22][23]

-

Data Collection: The primary endpoints are the number of retches and vomits.[23] For delayed-phase studies, telemetered devices can be implanted to automatically record abdominal pressure changes associated with emetic events.[20][25]

-

Analysis: The number of emetic events in the this compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.

-

Human Studies: Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain.[18]

-

Objective: To determine the percentage of NK-1 receptors occupied by this compound at therapeutic doses.

-

Materials:

-

Methodology:

-

Baseline Scan: Each subject undergoes a baseline PET scan after being injected with the radiotracer to measure the baseline density of available NK-1 receptors.

-

Drug Administration: Subjects are then treated with this compound (e.g., once daily for 14 days).[18]

-

Post-Dosing Scan: A second PET scan is performed at a specific time point after the final dose of this compound (e.g., 24 hours post-dose to measure trough occupancy).[18]

-

Image Analysis: The uptake of the radiotracer in brain regions rich in NK-1 receptors (like the striatum) is compared between the baseline and post-dosing scans.[18] A reference region with no or negligible NK-1 receptors (like the cerebellum) is used for normalization.[18]

-

Calculation: Receptor occupancy is calculated as the percentage reduction in radiotracer binding from baseline to the post-dosing scan. The relationship between plasma concentrations of this compound and receptor occupancy is then determined.[18]

-

Conclusion

The central mechanism of action of this compound is characterized by its highly selective, high-affinity antagonism of NK-1 receptors in the brain. By crossing the blood-brain barrier and achieving high levels of receptor occupancy, this compound effectively blocks the action of Substance P, a key neurotransmitter in the emetic pathway. This blockade of the downstream signaling cascade prevents the neuronal activation that leads to nausea and vomiting. The robust preclinical and clinical data, including quantitative binding assays and human PET imaging studies, provide a comprehensive understanding of this compound's pharmacodynamics and solidify its role as a cornerstone in the management of chemotherapy- and postoperative-induced nausea and vomiting.

References

- 1. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 4. psychiatrist.com [psychiatrist.com]

- 5. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anesthesiologydfw.com [anesthesiologydfw.com]

- 8. tandfonline.com [tandfonline.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound - WikiAnesthesia [wikianesthesia.org]

- 11. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 13. Human substance P receptor binding mode of the antagonist drug this compound by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Equivalent dynamic human brain NK1-receptor occupancy following single-dose i.v. fosthis compound vs. oral this compound as assessed by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Equivalent Dynamic Human Brain NK1‐Receptor Occupancy Following Single‐Dose i.v. Fosthis compound vs. Oral this compound as Assessed by PET Imaging | Semantic Scholar [semanticscholar.org]

- 18. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Emesis in ferrets - PORSOLT [porsolt.com]

- 21. researchgate.net [researchgate.net]

- 22. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]

- 24. ascopubs.org [ascopubs.org]

- 25. Automated analysis of delayed emesis in the telemetered ferret: detection of synergistic effects of this compound and ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of Central Substance P Receptor Occupancy by this compound Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Aprepitant as a Selective Neurokinin-1 (NK-1) Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aprepitant, a selective, high-affinity antagonist of the human neurokinin-1 (NK-1) receptor. It details its mechanism of action, pharmacological properties, clinical efficacy, and the experimental methodologies used in its characterization. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.

Introduction: The Substance P/NK-1 Receptor System

Substance P (SP) is an eleven-amino acid neuropeptide, a member of the tachykinin family, broadly distributed throughout the central and peripheral nervous systems.[1][2] It is a key mediator in the transmission of pain signals, inflammatory responses, and the regulation of affective behavior and emesis.[1][2] The biological effects of Substance P are primarily mediated through its high-affinity binding to the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[2][3]

Upon binding of Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This system is a critical target for therapeutic intervention in various pathological conditions. This compound emerged as a first-in-class NK-1 receptor antagonist, specifically designed to block the effects of Substance P.[4]

Mechanism of Action of this compound

This compound functions as a potent and highly selective non-peptide antagonist of the NK-1 receptor.[5] Its mechanism of action is centered on its ability to competitively block the binding of Substance P to the NK-1 receptor in the central nervous system, particularly in brainstem regions integral to the vomiting reflex, such as the nucleus tractus solitarius and the area postrema.[3][6] By preventing Substance P from activating these receptors, this compound effectively attenuates the downstream signaling that initiates the emetic response.[6] This blockade is crucial for managing both the acute phase (first 24 hours) and, notably, the delayed phase (24-120 hours) of chemotherapy-induced nausea and vomiting (CINV), a phase where Substance P is the predominant mediator.

Signaling Pathway

The binding of Substance P to the NK-1 receptor primarily activates the Gq alpha subunit of the G-protein complex. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][7] These events lead to neuronal excitation and the transmission of emetic signals. This compound directly interferes with the initial step of this pathway by occupying the receptor binding site.

Quantitative Data: Receptor Affinity and Pharmacokinetics

This compound's efficacy is rooted in its high binding affinity and selectivity for the NK-1 receptor, coupled with favorable pharmacokinetic properties that ensure sustained receptor occupancy.

Receptor Binding Affinity and Selectivity

Radioligand binding assays have demonstrated that this compound binds to the human NK-1 receptor with high affinity and is substantially more selective for the NK-1 receptor over NK-2 and NK-3 receptors.[5] This selectivity minimizes off-target effects.

| Parameter | Receptor | Value | Reference |

| IC₅₀ | Human NK-1 | 0.1 nM | [5] |

| IC₅₀ | Human NK-2 | 4500 nM | [5] |

| IC₅₀ | Human NK-3 | 300 nM | [5] |

| Kd | Human NK-1 | 19 pM | [8] |

Table 1: this compound Receptor Binding Affinity and Selectivity. IC₅₀ (half maximal inhibitory concentration) and Kd (dissociation constant) values highlight this compound's potency and selectivity.

Pharmacokinetic Properties

This compound exhibits generally consistent pharmacokinetic properties, allowing for once-daily dosing in its approved CINV regimen.[9][10] It is characterized by high plasma protein binding and extensive hepatic metabolism.

| Parameter | Value | Notes | Reference |

| Bioavailability | ~60-65% | Mean oral bioavailability for 80-125 mg doses.[3][10] | [3][9][10] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | ~4 hours | Following oral administration.[11] | [11] |

| Plasma Protein Binding | >95% | Highly bound to plasma proteins.[3][12] | [3][9][12] |

| Volume of Distribution (Vss) | ~70 L | At steady state.[3][9] | [3][9] |

| Terminal Half-life (t₁/₂) | 9-13 hours | Supports once-daily dosing.[11][9] | [11][9] |

| Metabolism | Extensive (Hepatic) | Primarily via CYP3A4; minor roles for CYP1A2 and CYP2C19.[3][10] | [3][10] |

| Elimination | Metabolites | Excreted in both urine and feces.[3] | [3] |

Table 2: Pharmacokinetic Profile of Oral this compound. Key parameters defining the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Clinical Efficacy in CINV

The clinical utility of this compound is most firmly established in the prevention of CINV. When added to the standard antiemetic regimen of a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (dexamethasone), this compound significantly improves the rate of complete response (defined as no vomiting and no use of rescue medication).[11][13]

| Study Population | Chemotherapy | This compound Regimen CR (%) | Control Regimen CR (%) | Key Finding | Reference |

| Breast Cancer Patients | Moderately Emetogenic (AC) | 50.8% | 42.5% | Significant improvement in overall complete response (P = .015).[13] | [13] |

| Various Cancers | Highly Emetogenic (Cisplatin) | 14-21% absolute improvement | - | The addition of this compound resulted in a 14-21% absolute difference in complete response.[11] | [11] |

| Pediatric Patients (6mo-17yr) | Mod/Highly Emetogenic | 51% (delayed phase) | 26% (delayed phase) | Significantly higher complete response in the delayed phase (p<0.0001).[14] | [14] |

| GI Cancer Patients (≤50 yr) | FOLFIRI or FOLFOX | 87% (overall) | 66.7% (overall) | Significantly higher overall complete response (P<0.001).[15] | [15] |

Table 3: Summary of Clinical Efficacy Data for this compound in CINV. CR (Complete Response) rates from key randomized controlled trials.

Key Experimental Protocols

The characterization of this compound's interaction with the NK-1 receptor involves specific and robust experimental methodologies. Below are detailed protocols for two fundamental assays.

Protocol: NK-1 Receptor Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀, Kᵢ) of a test compound like this compound for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer.

-

Perform differential centrifugation: first at 1,000 x g to pellet nuclei, then centrifuge the supernatant at 40,000 x g to pellet the cell membranes.

-

Resuspend the membrane pellet in buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[16]

2. Competitive Binding Reaction:

-

In a 96-well plate, combine the following in order:

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin).[16]

- Serial dilutions of the test compound (this compound) or unlabeled Substance P (for non-specific binding control).

- A fixed concentration of a suitable radioligand (e.g., [³H]-Substance P).[16]

- The prepared cell membrane suspension.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[16]

3. Filtration and Quantification:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester/filtration apparatus.[16][17]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[16]

-

Data are then analyzed using non-linear regression to calculate the IC₅₀ value.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 12. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Efficacy and tolerability of this compound for the prevention of chemotherapy-induced nausea and vomiting in patients with breast cancer after moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for the prevention of chemotherapy-induced nausea and vomiting in children: a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Effective in Reducing Nausea from Chemo in Women | GI Oncology Now [gioncologynow.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Antitumor Potential of Aprepitant: A Preclinical Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Aprepitant, a potent and selective antagonist of the neurokinin-1 receptor (NK-1R), is a well-established antiemetic agent used to prevent chemotherapy-induced nausea and vomiting (CINV).[1][2] Beyond this primary clinical application, a growing body of preclinical evidence has illuminated a significant and direct antitumor role for this compound across a broad spectrum of cancers.[3][4] This activity stems from its ability to block the signaling cascade initiated by Substance P (SP), the natural ligand for NK-1R. The SP/NK-1R system is increasingly recognized for its integral role in cancer pathophysiology, including tumor cell proliferation, angiogenesis, and metastasis.[3][5] This technical guide synthesizes the key preclinical findings on this compound's antitumor effects, presenting quantitative data, detailed experimental protocols, and the underlying molecular mechanisms to support further research and development in oncology.

Mechanism of Action: Key Signaling Pathways

The antitumor effects of this compound are primarily mediated by the blockade of the NK-1R, which prevents SP from activating downstream pro-tumorigenic signaling pathways. Tumor cells frequently overexpress NK-1R, making this a promising therapeutic target.[4] this compound's inhibition disrupts several critical signaling networks within the cancer cell, as detailed below.

The Pro-Tumorigenic SP/NK-1R Axis

Activation of NK-1R by its ligand, SP, triggers a cascade of intracellular events that promote cancer cell survival, proliferation, migration, and angiogenesis. Key pathways activated by this axis include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling networks. These pathways collectively drive the expression of genes involved in cell cycle progression, anti-apoptosis, and tissue remodeling, thereby fostering a microenvironment conducive to tumor growth and metastasis.[3][6]

This compound-Mediated Inhibition of Cancer Signaling

This compound competitively binds to NK-1R, effectively blocking SP-induced signaling. This leads to the downregulation of the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[5][6][7] The consequences are a cascade of antitumor effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and a reduction in the migratory and invasive capacity of cancer cells.[1][7] Studies have shown this inhibition leads to cell cycle arrest and decreased expression of key proteins involved in metastasis, such as matrix metalloproteinases (MMPs).[3]

Preclinical Efficacy: In Vitro Studies

This compound has demonstrated broad-spectrum antitumor activity in vitro against a diverse panel of human cancer cell lines. Its effects are concentration-dependent, leading to significant inhibition of cell viability and induction of apoptosis.

Quantitative Data Summary: In Vitro Effects of this compound

| Cancer Type | Cell Line(s) | This compound Concentration (µM) | Key Effect(s) | Citation(s) |

| Gallbladder Cancer | GBC-SD | 11.76 | IC50 at 24h | [1] |

| Gallbladder Cancer | NOZ | 15.32 | IC50 at 24h | [1] |

| Ovarian Cancer | A2780 | 25.9 | IC50 at 24h | [8] |

| Colon Cancer | SW480 | 10 | Attenuation of PI3K/Akt/NF-κB pathway | [5] |

| Esophageal Squamous | TE1, KYSE-150, KYSE-170 | ~25 | IC50 at 48h; Inhibition of PI3K/Akt/mTOR | [7] |

| Broad Spectrum | Glioma, Neuroblastoma, Pancreas, Larynx, Gastric, Colon Carcinomas | 5 - 70 | Concentration-dependent growth inhibition; 100% inhibition ≥70 µM | [4] |

Experimental Protocols for In Vitro Assays

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

1. Cell Viability Assay (MTT/CCK-8 Protocol) This assay quantifies the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cancer cells (e.g., GBC-SD, NOZ) in 96-well plates at a predetermined density and allow them to adhere overnight.[1][9]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 to 100 µM) or a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for a specified duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[1]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution to each well and incubate for an additional 2-4 hours.[10]

-

Measurement: For MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.[9] Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Assay (Flow Cytometry) This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Culture and treat cells with this compound as described above.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

3. Transwell Migration and Invasion Assay This assay assesses the ability of cancer cells to move towards a chemoattractant.

-

Chamber Preparation: Place an 8.0 µm pore size Transwell insert into each well of a 24-well plate. For invasion assays, coat the upper surface of the insert with a layer of Matrigel.[12]

-

Cell Seeding: Seed this compound-treated or control cells in serum-free medium into the upper chamber of the insert.[12]

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12][13]

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).[12]

-

Analysis: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface with a dye such as crystal violet. Count the stained cells in several microscopic fields to quantify migration.[12][14]

Preclinical Efficacy: In Vivo Studies

The antitumor activity of this compound observed in vitro has been corroborated in animal models, primarily using xenografts where human tumor cells are implanted into immunodeficient mice.

Quantitative Data Summary: In Vivo Effects of this compound

| Cancer Type | Animal Model | This compound Dosage | Treatment Duration | Key Outcome(s) | Citation(s) |

| Gallbladder Cancer | Nude mice with GBC-SD xenografts | 10 mg/kg, i.p., every other day | 21 days | Significant suppression of tumor growth compared to control | [1] |

| Esophageal Squamous | Xenograft mice | Not specified | Not specified | Inhibition of tumor progression | [7] |

| Hepatoblastoma | HuH6 xenografts | 80 mg/kg/day | 24 days | Decreased tumor weight and volume | [6] |

| Osteosarcoma | MG-63 xenografts | Not specified | Not specified | Decreased tumor volume | [6] |

| Colorectal Cancer | Mouse model | Not specified | Not specified | Reduced tumor growth, longer survival time | [11] |

Experimental Protocols for In Vivo Models

1. Xenograft Mouse Model Protocol This protocol outlines the establishment and treatment of a cell line-derived xenograft model.

-

Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice) housed under specific-pathogen-free conditions.[1]

-

Cell Implantation: Harvest human cancer cells (e.g., 1 x 10⁶ GBC-SD cells) and resuspend them in a suitable medium like PBS. Subcutaneously inject the cell suspension into the flank of each mouse.[1][15]

-

Tumor Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using digital calipers, calculated with the formula: Volume = (Length × Width²) / 2.[1][16]

-

Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to a control group (receiving vehicle, e.g., PBS) or a treatment group. Administer this compound intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg every other day).[1]

-

Efficacy Evaluation: Continue treatment for a defined period (e.g., 21 days). Monitor tumor volume and mouse body weight throughout the study. At the end of the study, sacrifice the mice, and excise the tumors for weighing, imaging, and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[1][6]

Discussion and Future Directions

The preclinical data strongly support the repositioning of this compound as a broad-spectrum antitumor agent.[3][4] Its ability to inhibit multiple, fundamental cancer-driving pathways—including PI3K/Akt and MAPK—suggests it may be effective against a variety of tumor types and could potentially circumvent certain resistance mechanisms.[1][6] Furthermore, this compound has been shown to be safe for non-tumor cells at concentrations that are cytotoxic to cancer cells, indicating a favorable therapeutic window.[3]

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with standard chemotherapeutic agents or targeted therapies.[11]

-

Biomarker Identification: Identifying predictive biomarkers (e.g., NK-1R expression levels) to select patient populations most likely to benefit from this compound treatment.

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to this compound to develop strategies to overcome them.

-

Clinical Translation: Designing and initiating well-controlled clinical trials to validate these promising preclinical findings in cancer patients.

Conclusion

Preclinical studies provide compelling evidence that this compound, by antagonizing the SP/NK-1R signaling axis, exerts significant antitumor effects across a range of malignancies. It inhibits cancer cell proliferation, migration, and invasion while inducing apoptosis. The data summarized in this guide, along with the detailed experimental protocols, offer a solid foundation for the oncology research community to further explore and potentially translate this compound into a novel therapeutic strategy for cancer treatment.

References

- 1. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? [mdpi.com]

- 4. The NK-1 receptor antagonist this compound as a broad spectrum antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Role of Neurokinin-1 Receptor Inhibition Using this compound in the Apoptotic Cell Death through PI3K/Akt/NF-κB Signal Transduction Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the progression of esophageal squamous cancer by blocking the truncated neurokinin‑1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. atcc.org [atcc.org]

- 11. The combined anti-tumor effects of 5-fluorouracil and neurokinin receptor inhibitor, this compound, against colorectal cancer: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. protocols.io [protocols.io]

- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of Aprepitant and its Analogs

Published: December 14, 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and oncology.

Abstract: Aprepitant, the first-in-class neurokinin-1 (NK-1) receptor antagonist, marked a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV). Its mechanism, centered on the blockade of Substance P (SP) binding to the NK-1 receptor, has inspired extensive research into its structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound and related morpholine acetal antagonists, detailing the critical structural motifs required for high-affinity binding. Quantitative binding data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The NK-1 Receptor and the Rise of this compound

Chemotherapy-induced nausea and vomiting are debilitating side effects that can lead to patients delaying or refusing further cancer treatment.[1] The emetic response is mediated by several pathways, with the delayed phase being significantly driven by the neuropeptide Substance P.[2] SP, an undecapeptide, is the preferred endogenous ligand for the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems.[2] The binding of SP to NK-1 receptors in the brain's vomiting center triggers the emetic cascade.[3]

This compound (formerly MK-869 or L-754,030) was the first selective, high-affinity, orally active, non-peptide NK-1 receptor antagonist approved by the FDA for the prevention of both acute and delayed CINV.[1][4] Its development was a landmark in medicinal chemistry, demonstrating the potential of targeting the SP/NK-1 pathway.[2] This guide dissects the molecular architecture of this compound and its analogs to elucidate the key principles governing their interaction with the NK-1 receptor.

Mechanism of Action and the NK-1 Signaling Pathway

This compound functions as a competitive antagonist at the NK-1 receptor. By occupying the receptor's binding site, it prevents Substance P from initiating the downstream signaling cascade that leads to emesis. The NK-1 receptor is coupled to the Gq alpha subunit of its associated G-protein.[5] Upon activation by an agonist like Substance P, a conformational change leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). This surge in cytosolic calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses culminating in neuronal excitation and the vomiting reflex.[5]

References

- 1. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. adooq.com [adooq.com]

- 5. Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Metabolism of Aprepitant in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist, in key preclinical animal models. The data and methodologies summarized herein are essential for the interpretation of non-clinical safety and efficacy studies and for the translation of these findings to the clinical setting.

Pharmacokinetic Profile of this compound in Animal Models

This compound has been evaluated in several animal species to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, mice, and ferrets.

Table 1: Oral Pharmacokinetic Parameters of this compound in Various Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Rat | 10 (oral) | 1,530 ± 340 | 3.0 ± 1.0 | 11,400 ± 2,100 | 43 | [1] |

| Dog (Beagle) | 2 (oral) | 450 ± 120 | 2.0 ± 0.5 | 3,200 ± 800 | - | [2] |

| Mouse | 10 (oral) | - | 2-4 | - | 42.4 | [1] |

| Ferret | 1-2 (oral) | ~200-270 (at 24h) | 2-4 | - | 45.4 | [1][3] |

Note: Data are presented as mean ± SD where available. '-' indicates data not reported in the cited sources.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Vd (L/kg) | T1/2 (h) | Reference |

| Ferret | - | ~1.5 | - | - | [3] |

Note: Comprehensive intravenous pharmacokinetic data for other species were not available in the reviewed literature. Vd: Volume of distribution; T1/2: Half-life. '-' indicates data not reported in the cited sources.

Metabolism of this compound in Animal Models

This compound undergoes extensive metabolism in animal models, with the liver being the primary site of biotransformation. The metabolic pathways are qualitatively similar between rats and dogs and involve several key reactions.

Key Metabolic Pathways:

-

Oxidation: This is a major metabolic route for this compound, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.

-

N-dealkylation: Cleavage of the N-alkyl group is a significant metabolic pathway.

-

Morpholine Ring Opening: The morpholine ring of this compound is susceptible to oxidative cleavage.

-

Glucuronidation: Conjugation with glucuronic acid is an important phase II metabolic pathway for both the parent drug and its phase I metabolites.[4]

Metabolite Distribution:

-

Plasma: In both rats and dogs, the parent this compound is the major component in plasma, especially at early time points (up to 8 hours post-dose).[4] Several oxidative metabolites are also detected.[4]

-

Bile: Biliary excretion is a major route of elimination in rats.[4] An acid-labile glucuronide of this compound was found to constitute approximately 18% of an oral dose in rat bile, suggesting the potential for enterohepatic circulation.[4] In dogs, the glucuronide of this compound, along with glucuronides of four of its phase I metabolites, are major components in the bile.[4]

-

Urine: Unchanged this compound is not detected in the urine of either rats or dogs.[4] The predominant drug-related entities found in the urine of both species are two polar carboxylic acids: 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid.[4]

-

Feces: The presence of the this compound glucuronide in rat bile but its absence in feces further supports the hypothesis of enterohepatic circulation.[4]

The metabolic scheme of this compound in rats and dogs is depicted in the following diagram.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The role of biopharmaceutics in the development of a clinical nanoparticle formulation of MK-0869: a Beagle dog model predicts improved bioavailability and diminished food effect on absorption in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain penetration of this compound, a substance P receptor antagonist, in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The metabolic disposition of this compound, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Aprepitant's Binding to the Neurokinin-1 (NK-1) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the binding of Aprepitant to the Neurokinin-1 (NK-1) receptor. This compound is a selective, high-affinity antagonist of the NK-1 receptor, primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] A thorough understanding of its interaction with the NK-1 receptor at the molecular level is crucial for the development of novel therapeutics targeting this pathway.

Introduction to this compound and the NK-1 Receptor

This compound is a non-peptide small molecule that acts as a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor.[3] The endogenous ligand for the NK-1 receptor is Substance P (SP), a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and the emetic reflex.[1][4] By competitively blocking the binding of Substance P to the NK-1 receptor, this compound effectively inhibits the downstream signaling cascades that lead to nausea and vomiting.[1][5] The NK-1 receptor itself is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq alpha subunit.[6]

Quantitative Analysis of this compound's Binding Affinity

The affinity of this compound for the NK-1 receptor is a critical parameter that dictates its potency. This is typically quantified using radioligand binding assays to determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Table 1: Binding Affinity of this compound for the Human NK-1 Receptor

| Parameter | Value (nM) | Cell/Tissue Type | Reference |

| IC50 | 0.1 | Human cloned NK-1R | [3][7] |

| IC50 | 0.12 | Human NK-1 receptors | [8][9] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; the concentration at which the drug would occupy 50% of the receptors if no ligand were present.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of this compound for the NK-1 receptor using a competitive radioligand binding assay with filtration.

Materials and Reagents

-

Cell Membranes: Membrane preparations from cells stably expressing the human NK-1 receptor (e.g., CHO or HEK293 cells).

-

Non-labeled Ligand: Unlabeled Substance P (for non-specific binding determination).[10]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10][11]

-

Scintillation Cocktail.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure

-

Membrane Preparation:

-

Harvest cultured cells expressing the NK-1 receptor and wash them with ice-cold PBS.[6]

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice.[6]

-

Homogenize the cells using a Dounce homogenizer or sonicator.[6]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.[6]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add cell membrane preparation, radioligand, and assay buffer.[10]

-

Non-specific Binding: Add cell membrane preparation, radioligand, and a high concentration of unlabeled Substance P (e.g., 1 µM).[6][10]

-

Competitive Binding: Add cell membrane preparation, radioligand, and varying concentrations of this compound.[6]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.[6][11]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6][10]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.[10]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.[10]

-

Determine IC50: Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[10]

-

Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the NK-1 receptor.[4] This means that it binds to the same site on the receptor as the endogenous ligand, Substance P, but does not activate the receptor.[1] By occupying the binding site, this compound prevents Substance P from binding and initiating the downstream signaling cascade that leads to emesis.[1][5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Aprepitant: An In-depth Technical Guide on Early-Phase Research for Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprepitant, a selective, high-affinity antagonist of the neurokinin-1 receptor (NK-1R), is a well-established therapeutic agent for the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV, PONV).[1] Its mechanism of action involves blocking the binding of Substance P (SP), a key neuropeptide involved in the emetic reflex.[1][2] Beyond this primary indication, a substantial body of early-phase research has illuminated the potential of this compound for a variety of novel therapeutic targets. This is largely driven by the overexpression of the SP/NK-1R system in numerous pathological conditions, including a wide spectrum of cancers, inflammatory disorders, and viral infections.[3] Preclinical and some clinical data suggest that this compound possesses antitumor, anti-inflammatory, analgesic, and antiviral properties.[4][5] This technical guide provides a comprehensive overview of this early-phase research, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further investigation and drug development efforts.

Core Mechanism of Action: NK-1 Receptor Antagonism

This compound is a highly selective non-peptide antagonist for the human NK-1R.[4] The primary ligand for this receptor, Substance P, is a neuropeptide implicated in pain transmission, inflammation, and the vomiting reflex.[1][6] When emetogenic stimuli like chemotherapy are introduced, SP is released in the brain and gastrointestinal tract, binding to NK-1Rs in the brain's vomiting center to trigger nausea and vomiting.[1][2] this compound competitively blocks this interaction, thereby preventing the downstream signaling cascade that leads to emesis.[2][7] Its high selectivity is a key characteristic, demonstrating a significantly greater affinity for NK-1R compared to NK-2R and NK-3R.[4]

Receptor Binding Affinity

Radio-ligand binding assays have quantified this compound's high selectivity for the human NK-1R.[4] This specificity is fundamental to its targeted action and favorable side-effect profile.

| Receptor Type | IC50 (nM) | Selectivity vs. NK-1R | Reference |

| Human Cloned NK-1R | 0.1 | - | [4] |

| Human Cloned NK-3R | 300 | ~3,000-fold | [4] |

| Human Cloned NK-2R | 4,500 | ~45,000-fold | [4] |

Novel Therapeutic Target: Oncology

The SP/NK-1R system is frequently overexpressed in various tumor types and is implicated in cancer progression by promoting proliferation, angiogenesis, metastasis, and inhibiting apoptosis.[3][8] this compound, by antagonizing the NK-1R, has demonstrated broad-spectrum antitumor actions in numerous preclinical models.[4][9]

Preclinical Antitumor Activity

In vitro and in vivo studies have shown that this compound can induce apoptosis, reduce cell viability, and decrease tumor volume across a wide range of cancer cell lines.[4] Its effects are often concentration- and time-dependent.[8]

| Cancer Type | Cell Line(s) | Observed Effect | Reference |

| Acute Lymphoblastic Leukemia | T-ALL BE-13, B-ALL SD-1 | Apoptosis Induction | [4] |

| Breast Cancer | MT-3, MCF-7, MDA-MB-468 | Apoptosis Induction | [4] |

| Colon Carcinoma | SW-403 | Apoptosis Induction | [4] |

| Glioblastoma | GAMG | Apoptosis Induction | [4] |

| Hepatoblastoma | HepT1, H4H6, HepG2 | Apoptosis Induction | [4] |

| Lung Cancer | H-69, COR-L2 | Apoptosis Induction | [4] |

| Melanoma | MEL HO, COLO 858, COLO 679 | Apoptosis Induction | [4] |

| Neuroblastoma | SKN-BE, IMR-32, KELLY | Apoptosis Induction | [4] |

| Osteosarcoma | MG-63 | Apoptosis Induction, Decreased Tumor Volume (in vivo) | [4] |

| Pancreatic Carcinoma | PA-TU-8902, CAPAN-1 | Apoptosis Induction | [4] |

| Gallbladder Cancer | GBC-SD, NOZ | Inhibited proliferation, migration, invasion; Induced apoptosis, ROS, inflammation | [8][10] |

A large observational study also found that this compound use during chemotherapy for early-stage breast cancer was associated with an 11% lower risk of recurrence and a 17% lower risk of breast cancer-related death.[11][12] The benefit was most pronounced in patients with triple-negative breast cancer.[11][12]

Antitumor Signaling Pathways

Research suggests this compound exerts its anticancer effects through multiple pathways. In gallbladder cancer, it has been shown to induce the production of reactive oxygen species (ROS) and activate the MAPK signaling pathway, leading to increased expression of p-Akt, p-JNK, p-ERK, and p-P38.[8][10] In other models, it hyperactivates the unfolded protein response (a-UPR), leading to necrotic cell death that can activate an immune response.[13] This immunogenic cell death is characterized by the release of damage-associated molecular patterns (DAMPs) like HMGB1 and ATP.[13]

Experimental Protocols: Antitumor Assessment

3.3.1 In Vitro Proliferation, Migration, and Invasion Assays (Gallbladder Cancer Model) [10]

-

Cell Lines: GBC-SD and NOZ human gallbladder cancer cells.

-

Proliferation Assay (MTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, MTT reagent is added, followed by DMSO to dissolve formazan crystals. Absorbance is measured to determine cell viability.

-

Migration Assay (Wound Healing): Cells are grown to confluence in 6-well plates. A scratch is made with a pipette tip, and the cells are treated with this compound. The closure of the wound is monitored and photographed at various time points (e.g., 0, 12, 24, 36 hours).

-

Invasion Assay (Transwell): Transwell inserts with Matrigel-coated membranes are used. Cells treated with this compound are seeded in the upper chamber in serum-free medium. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells are removed, and invading cells on the lower surface are fixed, stained, and counted.

3.3.2 In Vivo Xenograft Model (Gallbladder Cancer Model) [10]

-

Animal Model: Nude mice.

-

Procedure: GBC-SD cells are injected subcutaneously into the mice. Once tumors are established, mice are randomized into treatment and control groups.

-

Treatment: The treatment group receives intraperitoneal injections of this compound at a specified dose and schedule. The control group receives a vehicle control.

-

Outcome Measurement: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Novel Therapeutic Target: Inflammation and Pain

Substance P and the NK-1R are key mediators in neurogenic inflammation and pain signaling.[5][14] this compound has shown significant anti-inflammatory and analgesic effects in preclinical models, suggesting its potential for treating inflammatory conditions.[5]

Preclinical Anti-inflammatory and Analgesic Activity

Studies using animal models of inflammatory pain have demonstrated that this compound can relieve pain behavior and reduce tissue inflammation.[5] It achieves this by suppressing the activation of microglia and down-regulating the production of key pro-inflammatory cytokines.[5][15]

| Model | Animal | This compound Dose | Observed Effect | Reference |

| Formalin-Induced Inflammatory Pain | Mice | 10 mg/kg, 20 mg/kg | Relieved pain behavior; Inhibited expression of MCP-1, IL-1β, TNF-α, and IL-6 in inflamed paw tissue. | [5] |

| LPS-Stimulated Microglia | BV-2 cell line | Not specified | Suppressed microglial activation; Inhibited mRNA and protein expression of MCP-1, TNF-α, IL-6, and IL-1β. | [5] |

| Cotton Pellet Granuloma | Wistar Rats | 80 mg/kg | 48.68% inhibition of granuloma formation (compared to 55.34% for Indomethacin at 2.5 mg/kg). | [16] |

| HIV Patient Blood Samples | Humans | Up to 375 mg | Reduced levels of pro-inflammatory cytokines G-CSF, IL-6, IL-8, and TNFα. | [17] |

Anti-inflammatory Signaling Pathways

This compound's anti-inflammatory effects are mediated by the inhibition of critical inflammatory signaling cascades. In microglial cells, this compound suppresses the phosphorylation of JNK and p38 MAPK and inhibits the nuclear translocation of NF-κB p65.[5] This blockade prevents the transcription and subsequent release of pro-inflammatory cytokines.[5][15]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. anesthesiologydfw.com [anesthesiologydfw.com]

- 8. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trial.medpath.com [trial.medpath.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ajbls.com [ajbls.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacologic rationale for the NK1R antagonist, this compound as adjunctive therapy in HIV - PMC [pmc.ncbi.nlm.nih.gov]

Aprepitant's Effects on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprepitant, a potent and selective neurokinin-1 receptor (NK1R) antagonist, is clinically established for the management of chemotherapy-induced nausea and vomiting.[1][2][3] Beyond its antiemetic properties, this compound exhibits significant antitumor activity by modulating key cellular signaling pathways.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on critical signaling cascades including the MAPK/ERK and PI3K/Akt pathways, and its role in inducing apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in oncology and related fields.

Introduction

Substance P (SP) is a neuropeptide that, upon binding to its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R), triggers a cascade of intracellular signaling events.[2][6] This signaling axis is implicated in a wide range of physiological and pathological processes, including emesis, inflammation, pain transmission, and cancer progression.[4][7] In oncologic contexts, the SP/NK1R system has been shown to promote tumor cell proliferation, migration, and survival.[4]

This compound is a non-peptide, orally bioavailable, and highly selective antagonist of the NK1R.[4][6] By competitively inhibiting the binding of substance P, this compound effectively blocks the downstream signaling pathways initiated by NK1R activation.[5] This guide elucidates the molecular mechanisms through which this compound exerts its effects on cellular signaling, with a focus on pathways relevant to cancer biology.

Mechanism of Action: NK1R Antagonism

This compound's primary mechanism of action is its high-affinity binding to the NK1R, thereby preventing the binding of substance P and subsequent receptor activation. This blockade of the SP/NK1R interaction is the foundational event that leads to the modulation of downstream cellular signaling.

Substance P-NK1R Signaling Pathway

The binding of substance P to NK1R initiates a conformational change in the receptor, leading to the activation of associated G proteins, primarily Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell growth, proliferation, and survival.

Effects on Key Signaling Pathways

By inhibiting NK1R activation, this compound significantly impacts downstream signaling pathways that are crucial for cellular function and are often dysregulated in cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Substance P-induced activation of NK1R leads to the phosphorylation and activation of ERK1/2.[7] this compound has been shown to inhibit this SP-mediated phosphorylation of ERK1/2, thereby attenuating downstream signaling that promotes cell growth.[8]

PI3K/Akt/NF-κB Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn can activate the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation.[4][9] this compound has been demonstrated to suppress the PI3K/Akt/NF-κB signaling pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[9][10]

Induction of Apoptosis

By inhibiting pro-survival signaling pathways such as MAPK/ERK and PI3K/Akt, this compound can induce programmed cell death, or apoptosis, in cancer cells.[9][11] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[5][9] this compound has been shown to induce caspase-dependent apoptosis in various cancer cell lines.[9]

References

- 1. This compound: a substance P antagonist for chemotherapy induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. This compound (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neurokinin-1 Receptor Antagonist this compound: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anesthesiologydfw.com [anesthesiologydfw.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Inhibits JNK and p38/MAPK to Attenuate Inflammation and Suppresses Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Promotes Caspase-Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF-κB Axis in Cancer Stem-Like Esophageal Squamous Cell Carcinoma Spheres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Promotes Caspase‐Dependent Apoptotic Cell Death and G2/M Arrest through PI3K/Akt/NF‐<i>κ</i>B Axis in Cancer… [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocol: Dissolving Aprepitant for In Vitro Cell Culture Assays

Introduction